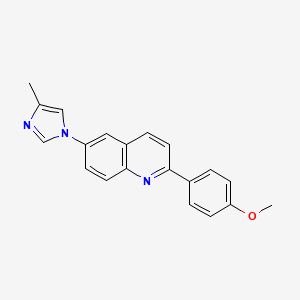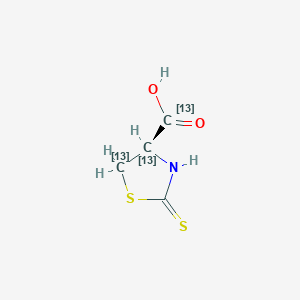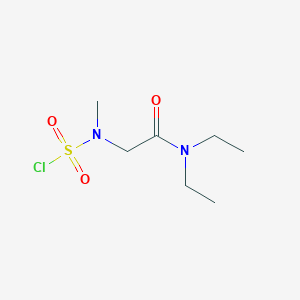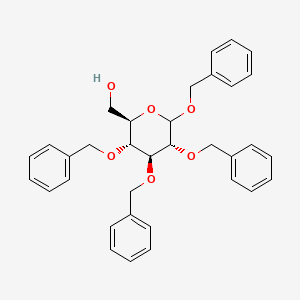
(2RS)-2-(4-Chloro-phenyl)-4-(dimethylamino)-2-(pyridin-2-yl)butanenitrile Maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2RS)-2-(4-Chloro-phenyl)-4-(dimethylamino)-2-(pyridin-2-yl)butanenitrile Maleate is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes a chloro-phenyl group, a dimethylamino group, and a pyridinyl group. It is often used in the fields of chemistry, biology, and medicine due to its diverse chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2RS)-2-(4-Chloro-phenyl)-4-(dimethylamino)-2-(pyridin-2-yl)butanenitrile Maleate typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include chloro-phenyl derivatives, dimethylamine, and pyridine. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize waste. Industrial production methods may also include purification steps such as crystallization or chromatography to ensure the final product meets the required purity standards.
Análisis De Reacciones Químicas
Types of Reactions: (2RS)-2-(4-Chloro-phenyl)-4-(dimethylamino)-2-(pyridin-2-yl)butanenitrile Maleate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the chloro-phenyl, dimethylamino, and pyridinyl groups, which can participate in different types of chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts to achieve the best results.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield products with additional oxygen-containing functional groups, while reduction reactions may result in the removal of certain functional groups. Substitution reactions can lead to the formation of new compounds with different substituents on the aromatic ring.
Aplicaciones Científicas De Investigación
(2RS)-2-(4-Chloro-phenyl)-4-(dimethylamino)-2-(pyridin-2-yl)butanenitrile Maleate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be used to study the effects of specific functional groups on biological activity. In medicine, this compound may be investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets.
Mecanismo De Acción
The mechanism of action of (2RS)-2-(4-Chloro-phenyl)-4-(dimethylamino)-2-(pyridin-2-yl)butanenitrile Maleate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
(2RS)-2-(4-Chloro-phenyl)-4-(dimethylamino)-2-(pyridin-2-yl)butanenitrile Maleate can be compared to other similar compounds that contain chloro-phenyl, dimethylamino, or pyridinyl groups. These similar compounds may include (2RS)-2-(4-Chloro-phenyl)-4-(methylamino)-2-(pyridin-2-yl)butanenitrile and (2RS)-2-(4-Chloro-phenyl)-4-(dimethylamino)-2-(pyridin-3-yl)butanenitrile. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C21H22ClN3O4 |
|---|---|
Peso molecular |
415.9 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;2-(4-chlorophenyl)-4-(dimethylamino)-2-pyridin-2-ylbutanenitrile |
InChI |
InChI=1S/C17H18ClN3.C4H4O4/c1-21(2)12-10-17(13-19,16-5-3-4-11-20-16)14-6-8-15(18)9-7-14;5-3(6)1-2-4(7)8/h3-9,11H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clave InChI |
CGKYKNAKCDDUMM-BTJKTKAUSA-N |
SMILES isomérico |
CN(C)CCC(C#N)(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
CN(C)CCC(C#N)(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(2-Methylidenebutanoyl)phenyl]acetic acid](/img/structure/B13856653.png)
![[(8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate](/img/structure/B13856661.png)

![1,1'-Bis(2,6-dichlorophenyl)-[5,5'-biindoline]-2,2'-dione](/img/structure/B13856670.png)
![10-[(1-Oxo-1lambda~5~-azabicyclo[2.2.2]octan-3-yl)methyl]-10H-phenothiazine](/img/structure/B13856692.png)







